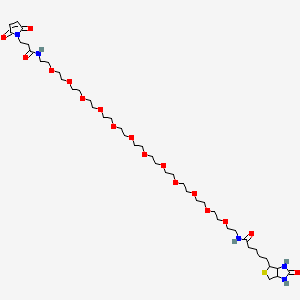

(+)-Biotin-PEG12-NH-Mal

説明

Overview of Biotinylation Chemistry in Molecular Probes and Biosensors

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein, nucleic acid, or other biomolecule. The extraordinary affinity between biotin (also known as vitamin B7) and the proteins avidin (B1170675) and streptavidin forms the basis of numerous detection and purification systems in molecular biology and biotechnology. This interaction is one of the strongest non-covalent bonds known in nature, making it highly stable and specific.

In the context of molecular probes and biosensors, biotinylation allows for the sensitive detection and quantification of target molecules. nih.gov For instance, a biotinylated antibody can be used to capture a specific antigen, which is then detected by adding streptavidin conjugated to a fluorescent dye or an enzyme that produces a measurable signal. sartorius.comnih.gov This principle is widely applied in techniques such as ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, immunohistochemistry, and affinity chromatography. nih.govsartorius.com The use of biotinylated probes offers a versatile and robust method for studying molecular interactions and developing diagnostic assays. nih.govnih.gov

The Polyethylene (B3416737) Glycol (PEG) Spacer: Design Principles and Functional Advantages in Bioconjugation Reagents

The inclusion of a polyethylene glycol (PEG) spacer between the biotin and the reactive group is a critical design feature in modern bioconjugation reagents. thermofisher.com PEG is a polymer composed of repeating ethylene (B1197577) oxide units, and its length can be precisely controlled to optimize the performance of the conjugate. chempep.com The presence of a PEG spacer confers several significant advantages. axispharm.com

The flexible and hydrophilic nature of the PEG spacer helps to minimize non-specific binding of the conjugate to surfaces or other biomolecules. rsc.orgnih.gov This is crucial for reducing background noise and improving the signal-to-noise ratio in sensitive assays. rsc.org The extended spacer arm also alleviates steric hindrance, allowing the biotin and maleimide (B117702) groups to interact more freely with their respective binding partners (streptavidin and a thiol-containing molecule). thermofisher.comnih.gov This spatial separation ensures that the functionality of each component of the conjugate is maintained.

By increasing the hydrophilicity of the conjugate, the PEG spacer helps to prevent aggregation, which can be a common problem with modified proteins and other biomolecules. thermofisher.comaxispharm.comrsc.org This enhanced stability in aqueous environments is essential for maintaining the biological activity and integrity of the conjugate over time. thermofisher.comaxispharm.com

Maleimide Reactivity and its Specificity in Thiol-Mediated Bioconjugation

The maleimide group is a highly reactive functional group that exhibits remarkable specificity towards sulfhydryl (thiol) groups, which are found in the amino acid cysteine. axispharm.comuu.nl This reaction, known as a Michael addition, proceeds efficiently under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond. axispharm.comnih.gov The rate of reaction with thiols is approximately 1,000 times faster than with amines at neutral pH, ensuring high chemoselectivity. axispharm.com

This specificity makes maleimide an ideal choice for site-specific modification of proteins and peptides, as cysteine residues are often less abundant than other reactive amino acids like lysine (B10760008). uu.nlnih.gov By introducing a cysteine residue at a specific location in a protein through genetic engineering, researchers can precisely control the point of conjugation. While the resulting thioether bond is generally stable, it can undergo a retro-Michael reaction under certain conditions. nih.gov However, for many applications, the stability is sufficient. uu.nlresearchgate.net

Academic Research Significance of (+)-Biotin-PEG12-NH-Mal as a Heterobifunctional Linker

The compound (+)-Biotin-PEG12-NH-Mal brings together the key features of biotin, a PEG spacer, and a maleimide group into a single, powerful tool for academic research. The "PEG12" designation indicates that the PEG spacer consists of 12 repeating ethylene glycol units, providing a significant spacer length. The "NH" refers to an amide linkage within the linker structure.

As a heterobifunctional linker, it allows for the sequential or simultaneous conjugation of two different molecules. For example, a protein containing a cysteine residue can be reacted with the maleimide group, and the resulting biotinylated protein can then be used in a variety of applications, including:

Protein Immobilization: Biotinylated proteins can be easily immobilized on streptavidin-coated surfaces, such as biosensor chips or microplates, for studying protein-protein interactions or for use in diagnostic assays. sartorius.com

Targeted Drug Delivery: A therapeutic agent can be linked to a targeting moiety (e.g., an antibody) using the biotin-streptavidin interaction, with the PEG linker enhancing the solubility and stability of the conjugate.

Fluorescent Labeling: By conjugating a thiol-containing fluorescent dye to the maleimide group, researchers can create biotinylated fluorescent probes for use in cellular imaging and flow cytometry.

Assembly of Nanostructures: The specific and strong interaction of biotin and streptavidin can be harnessed to assemble complex nanostructures for various applications in bionanotechnology.

特性

分子式 |

C43H75N5O17S |

|---|---|

分子量 |

966.1 g/mol |

IUPAC名 |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C43H75N5O17S/c49-38(4-2-1-3-37-42-36(35-66-37)46-43(53)47-42)44-8-11-54-13-15-56-17-19-58-21-23-60-25-27-62-29-31-64-33-34-65-32-30-63-28-26-61-24-22-59-20-18-57-16-14-55-12-9-45-39(50)7-10-48-40(51)5-6-41(48)52/h5-6,36-37,42H,1-4,7-35H2,(H,44,49)(H,45,50)(H2,46,47,53) |

InChIキー |

WAOKCINZZZEVIC-UHFFFAOYSA-N |

正規SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

製品の起源 |

United States |

Chemical Reactivity and Mechanistic Aspects of + Biotin Peg12 Nh Mal

Maleimide-Thiol Conjugation: Reaction Kinetics and Conditions

The conjugation of (+)-Biotin-PEG12-NH-Mal to molecules containing sulfhydryl (thiol) groups, such as cysteine residues in proteins, proceeds via a Michael-type addition reaction. nih.govprolynxinc.com This reaction is highly specific for thiols under controlled pH conditions and results in the formation of a stable thioether bond. nih.govprotocol-online.org

Nucleophilic Attack by Sulfhydryl Groups

The core of the maleimide-thiol conjugation is the nucleophilic attack of a deprotonated thiol group (thiolate anion) on one of the carbon atoms of the maleimide's carbon-carbon double bond. protocol-online.org The maleimide (B117702) group is an excellent Michael acceptor due to the electron-withdrawing nature of its two adjacent carbonyl groups, which polarizes the double bond and makes it susceptible to nucleophilic addition. nih.gov The reaction is highly efficient and typically proceeds rapidly to completion. kinampark.com

pH Dependence and Temperature Optimization for Thiol Reactivity

The rate of the maleimide-thiol reaction is significantly influenced by pH. nih.gov The reaction requires the presence of the thiolate anion, which is formed by the deprotonation of the thiol group. protocol-online.org Therefore, the reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion increases. The optimal pH range for this reaction is generally considered to be between 6.5 and 7.5. nih.govprotocol-online.org Below this range, the concentration of the thiolate anion is too low for an efficient reaction. researchgate.net Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which can compete with the desired thiol conjugation. protocol-online.org Additionally, at higher pH values, the selectivity for thiols over other nucleophilic groups, such as amines, decreases. protocol-online.org

Temperature also plays a role in the reaction kinetics. While the reaction can proceed at room temperature, optimization may be necessary depending on the specific reactants and desired reaction time.

| Factor | Optimal Range/Condition | Rationale |

| pH | 6.5 - 7.5 | Balances sufficient thiolate concentration for reaction with minimizing maleimide hydrolysis and non-specific reactions. nih.govprotocol-online.org |

| Temperature | Room Temperature (typically) | Sufficient for reaction to proceed, can be adjusted to modulate reaction rate. |

Reversibility and Stability of Thioether Linkages in Research Contexts

The thioether bond formed between the maleimide and the thiol is generally considered stable. protocol-online.org However, under certain conditions, the reaction can exhibit reversibility through a retro-Michael reaction. nih.gov This can be a concern in applications requiring long-term stability, as it can lead to the dissociation of the conjugate. The stability of the thioether linkage can be influenced by the specific chemical environment. For instance, the presence of other thiols can lead to an exchange reaction. prolynxinc.com

Research has shown that the succinimide (B58015) ring of the maleimide-thiol adduct can undergo hydrolysis. prolynxinc.com While this was initially seen as a potential instability, it has been demonstrated that the ring-opened product is actually more stable against cleavage than the original succinimide thioether. prolynxinc.com The rate of this hydrolysis can be influenced by the substituent on the maleimide nitrogen. prolynxinc.com For many research applications where the conjugate is used relatively quickly, the stability of the primary thioether linkage is sufficient. However, for applications requiring long-term in vivo stability, the potential for retro-Michael reaction and the subsequent stabilization through hydrolysis are important considerations. prolynxinc.com

Biotin-Streptavidin/Avidin (B1170675) Interaction: Principles and Affinity Dynamics

The biotin (B1667282) moiety of (+)-Biotin-PEG12-NH-Mal allows for its highly specific and strong interaction with the proteins streptavidin and avidin. This interaction is one of the strongest non-covalent bonds known in nature, making it a cornerstone of many life science applications. researchgate.netwikipedia.org

High Affinity Binding Mechanism

The remarkably high affinity of the biotin-streptavidin/avidin interaction, with a dissociation constant (Kd) in the order of 10⁻¹⁴ to 10⁻¹⁵ M, is a result of a combination of factors. researchgate.netwikipedia.org The binding pocket of streptavidin is highly complementary to the shape of the biotin molecule. The interaction is characterized by extensive hydrogen bonding and van der Waals interactions between biotin and amino acid residues within the binding pocket. kenyon.edu A flexible loop region (L3/4) in streptavidin closes over the bound biotin molecule, effectively burying it within the protein and contributing significantly to the stability of the complex. nih.govrcsb.orgnih.gov

Dissociation Kinetics and Stability of Biotin-Avidin Complexes

The biotin-streptavidin/avidin complex is exceptionally stable and resistant to dissociation by extremes of pH, temperature, and denaturing agents. kenyon.eduthermofisher.com The dissociation rate constant (k_off) for this interaction is extremely low, meaning that once formed, the complex has a very long half-life. nih.govacs.orgnih.gov Studies have measured the dissociation rate constant for the biotin-streptavidin complex, with values around 2.4 x 10⁻⁶ s⁻¹ for underivatized streptavidin. nih.gov This translates to a very slow dissociation process. The stability of this interaction is a key feature that enables its use in a wide array of applications, from immunoassays to affinity chromatography.

| Parameter | Value | Significance |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | Indicates an extremely strong and stable interaction. researchgate.netwikipedia.org |

| Dissociation Rate Constant (k_off) | ~2.4 x 10⁻⁶ s⁻¹ (for streptavidin) | Demonstrates the very slow rate at which the complex breaks apart. nih.gov |

Advanced Bioconjugation Strategies Utilizing + Biotin Peg12 Nh Mal

Surface Functionalization of Biomaterials and Solid Supports

The immobilization of biomolecules onto surfaces is fundamental to the development of a wide array of biomedical and biotechnological devices. (+)-Biotin-PEG12-NH-Mal is an ideal reagent for this purpose, enabling the creation of biotinylated surfaces for affinity capture and the fabrication of sophisticated nanostructured biointerfaces.

Solid supports such as microplates, beads, and sensor chips can be functionalized with molecules that present free thiol groups. These thiol-modified surfaces can then be readily conjugated with (+)-Biotin-PEG12-NH-Mal through the maleimide-thiol reaction. The resulting biotinylated surface can be used for the high-affinity capture of streptavidin or avidin (B1170675), or any molecule that has been conjugated to them.

This strategy is widely used in various research and diagnostic assays. For example, in pull-down assays, a biotinylated surface can be used to immobilize a streptavidin-fused protein, which then serves as bait to capture its interacting partners from a cell lysate. nih.gov The long PEG12 spacer helps to extend the biotin (B1667282) moiety away from the surface, making it more accessible for binding to streptavidin and reducing non-specific interactions of proteins with the surface.

The ability to control the spatial arrangement of ligands on a surface at the nanoscale is critical for studying cellular responses to their environment and for developing advanced biomaterials. researchgate.netpsu.edu Nanostructured biointerfaces can be created using techniques like electron beam lithography or block copolymer micellar nanolithography to generate patterns of gold nanoparticles on a glass surface.

These surfaces can be functionalized using a combination of chemistries. For instance, the glass surface can be coated with a PEG-alkyne layer, which can then be modified with an azide-biotin conjugate via a "click" reaction. nih.gov This creates a biotinylated surface in the spaces between the gold nanoparticles. These biotinylated regions can then be used to immobilize streptavidin-conjugated molecules. This approach allows for the creation of surfaces with precisely controlled densities and arrangements of different ligands, which is invaluable for studying how cells respond to specific spatial cues. nih.gov

Identifying and characterizing proteins on the surface of a cell is essential for understanding many biological processes, including cell signaling, adhesion, and transport. Cell surface biotinylation is a powerful technique for this purpose, and reagents like (+)-Biotin-PEG12-NH-Mal, or more commonly its amine-reactive NHS-ester counterpart, are well-suited for this application. thermofisher.com

The principle of this technique relies on the use of a membrane-impermeable biotinylation reagent. When live cells are incubated with such a reagent, only the proteins exposed on the outer surface of the cell membrane are labeled. thermofisher.com The hydrophilic PEG spacer of (+)-Biotin-PEG12-NH-Mal contributes to its poor membrane permeability. thermofisher.com

While the maleimide (B117702) group of (+)-Biotin-PEG12-NH-Mal would target surface-exposed cysteines, the more common approach for general cell surface protein labeling is to use a biotin-PEG-NHS ester, which reacts with the more abundant primary amines on lysine (B10760008) residues and protein N-termini. thermofisher.com After labeling, the cells can be lysed, and the biotinylated proteins can be specifically isolated from the total cell lysate using streptavidin-coated beads. These captured proteins can then be identified and quantified using techniques like mass spectrometry, providing a snapshot of the cell surface proteome. bpsbioscience.com This method has been successfully used to study changes in membrane protein expression during neuronal development. bpsbioscience.com

Conjugation to Nanoparticles and Polymeric Scaffolds for Research Probes

The unique architecture of (+)-Biotin-PEG12-NH-Mal, featuring a terminal biotin for high-affinity recognition and a reactive maleimide group, makes it an exceptional tool for the surface functionalization of nanoparticles and polymeric scaffolds. This conjugation capability is pivotal in the development of sophisticated research probes for targeted delivery and advanced imaging applications. The maleimide group readily and specifically reacts with thiol (sulfhydryl) groups under physiological conditions (pH 6.5-7.5) to form a stable thioether bond. This bio-orthogonal reaction is a cornerstone of modern bioconjugation, allowing for the precise attachment of the biotin moiety to a variety of substrates.

The process typically involves a two-step strategy. First, the nanoparticle or polymeric scaffold is functionalized to present thiol groups on its surface. Alternatively, and more commonly for lipid-based structures, the nanoparticles are formulated with components that already contain a maleimide-reactive group. For instance, liposomes can be prepared with a lipid that has a maleimide group at the distal end of a polyethylene (B3416737) glycol (PEG) chain. Subsequently, a thiol-containing molecule of interest can be tethered to the (+)-Biotin-PEG12-NH-Mal, and this entire construct is then conjugated to the maleimide-activated surface. The long, flexible PEG12 spacer is crucial as it extends the biotin group away from the nanoparticle surface, minimizing steric hindrance and ensuring its accessibility for binding to avidin or streptavidin proteins.

Functionalization of Liposomes and Polymeric Micelles

Liposomes and polymeric micelles are self-assembling nanostructures that serve as versatile carriers for therapeutic and diagnostic agents. Functionalizing their surfaces with (+)-Biotin-PEG12-NH-Mal enables active targeting to cells and tissues that can be pre-targeted with avidin or streptavidin, a powerful strategy in biomedical research.

The standard method for incorporating the maleimide functionality onto these lipid-based or polymeric nanoparticles is to include a maleimide-terminated lipid-PEG conjugate, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal), during their formulation. nih.gov This results in nanoparticles with reactive maleimide groups displayed on their hydrophilic corona. A thiol-containing molecule can then be conjugated to these groups. In the context of using (+)-Biotin-PEG12-NH-Mal, a thiol-containing linker would first be attached to the biotin-PEG-maleimide compound, which would then react with the maleimide groups on the liposome (B1194612) or micelle.

The physical characteristics of the resulting functionalized nanoparticles are critical for their in vivo performance. Research on maleimide-functionalized liposomes and micelles provides insight into the expected properties of such constructs.

| Nanoparticle Type | Functionalization | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Source |

|---|---|---|---|---|---|

| Doxorubicin-loaded Liposomes | Non-functionalized | 105.4 ± 4.2 | 0.12 ± 0.02 | -15.8 ± 1.1 | nih.gov |

| Doxorubicin-loaded Liposomes | Maleimide-functionalized | 112.7 ± 5.1 | 0.15 ± 0.03 | -18.2 ± 1.5 | nih.gov |

| Polymeric Micelles (PCL-PEG) | Maleimide-functionalized | ~20-40 | Not Specified | Not Specified | nih.gov |

| pH-Responsive Polymeric Micelles | Biotin-conjugated | ~20 | Not Specified | Not Specified | nih.gov |

Data in the table is derived from studies on nanoparticles with similar functional groups and serves as a reference for the expected characteristics of (+)-Biotin-PEG12-NH-Mal conjugated systems.

Integration into Carbon Nanotubes or Quantum Dots for Imaging Research

Carbon nanotubes (CNTs) and quantum dots (QDs) are at the forefront of nanomaterials used in advanced bioimaging, owing to their unique optical properties. The conjugation of (+)-Biotin-PEG12-NH-Mal to these nanoparticles transforms them into powerful, target-specific imaging probes.

Carbon Nanotubes (CNTs): Single-walled carbon nanotubes (SWCNTs) possess intrinsic near-infrared (NIR) fluorescence, making them ideal for deep-tissue imaging. To create targeted imaging agents, CNTs are first functionalized to ensure water solubility and biocompatibility, often by non-covalently wrapping them with phospholipid-PEG (PL-PEG). nih.gov To attach a biotin moiety using maleimide chemistry, amine-terminated PL-PEG can be used, followed by reaction with a heterobifunctional crosslinker like Sulfo-SMCC to introduce maleimide groups on the CNT surface. nih.gov Subsequently, a thiol-modified (+)-Biotin-PEG12-NH-Mal could be conjugated to these sites. This strategy allows for the creation of CNT-based probes that can be directed to specific biological targets via the high-affinity biotin-streptavidin interaction, enabling targeted NIR fluorescence or photoacoustic imaging. nih.govmdpi.com

Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals with bright, photostable fluorescence that is tunable by size. For biological imaging, QDs are coated with a hydrophilic layer that can be functionalized for bioconjugation. One common method involves using ligands with terminal amine or carboxyl groups, which can then be used to attach other molecules. nih.gov To create a biotinylated QD probe using (+)-Biotin-PEG12-NH-Mal, the QD surface would first need to be functionalized with thiol groups. The maleimide end of the biotin-PEG linker would then react with these thiols, resulting in a stable QD probe with accessible biotin groups ready for targeting.

The length of the PEG linker is a critical parameter influencing the functionality of the final probe. A recent study, while using a slightly different conjugation chemistry (subtilisin-catalyzed transpeptidation), highlighted the importance of the PEG12 linker in maintaining high binding affinity.

| Biotinylated Molecule | Target Protein | Binding Affinity (KD) | Source |

|---|---|---|---|

| Biotin-PEG2-functionalized Peptide | ZNRF3 | 149 ± 8 nM | |

| Biotin-PEG12-functionalized Peptide | ZNRF3 | 118 ± 3.2 nM |

This data demonstrates that the longer PEG12 linker can result in slightly higher binding affinity compared to a shorter PEG2 linker, likely by reducing steric hindrance and providing better access for the biotin to its binding pocket on streptavidin. This finding underscores the advantage of the PEG12 spacer in (+)-Biotin-PEG12-NH-Mal for developing high-efficacy research probes.

The final imaging probe construct integrates the unique optical properties of the nanoparticle core with the specific targeting capability conferred by the biotin-PEG linker.

| Component | Function | Example Material |

|---|---|---|

| Nanoparticle Core | Imaging Signal Generation | CdSe/ZnS Quantum Dot |

| Surface Coating | Biocompatibility & Functionalization | Thiol-terminated hydrophilic polymer |

| Conjugation Linker | Attachment of Targeting Moiety | (+)-Biotin-PEG12-NH-Mal |

| Affinity Ligand | High-Affinity Binding | Biotin |

| Targeting Bridge | Links Probe to Biological Target | Streptavidin |

This modular design allows for the creation of highly specific and sensitive probes for a wide range of research applications, from tracking single molecules on the surface of live cells to imaging tumors in vivo. nih.gov

Applications in Molecular and Cellular Biology Research

Affinity Purification and Enrichment Methodologies

The remarkable strength and specificity of the biotin-streptavidin interaction are leveraged in affinity purification techniques to isolate specific biomolecules from complex mixtures. bpsbioscience.com The design of (+)-Biotin-PEG12-NH-Mal, with its thiol-reactive maleimide (B117702) group, allows for the targeted labeling of proteins and other molecules for subsequent capture.

Isolation of Biotinylated Proteins and Protein Complexes

(+)-Biotin-PEG12-NH-Mal is instrumental in the selective isolation of proteins and their interaction partners. The maleimide group reacts specifically with free sulfhydryl groups found on cysteine residues within proteins. biochempeg.comthermofisher.com This targeted biotinylation approach is particularly useful for proteins where amine-reactive methods might interfere with the protein's function by modifying lysine (B10760008) residues in active or binding sites.

The process typically involves the reduction of disulfide bonds within a protein to expose free thiols, followed by incubation with the biotin-maleimide reagent. thermofisher.com Once biotinylated, the protein of interest, along with any interacting partners, can be efficiently captured using streptavidin-conjugated solid supports, such as magnetic beads or agarose (B213101) resin. researchgate.net After washing away non-bound components, the purified proteins can be eluted for downstream analysis, such as mass spectrometry or Western blotting. The long PEG12 spacer arm helps to ensure that the biotin (B1667282) tag is accessible for binding to streptavidin, even when the tagged residue is in a sterically hindered environment. lumiprobe.com

| Feature | Advantage in Protein Isolation |

| Biotin Moiety | Enables high-affinity capture by streptavidin/avidin (B1170675) supports. bpsbioscience.com |

| Maleimide Group | Allows for specific, covalent labeling of cysteine residues (thiols). thermofisher.com |

| PEG12 Spacer | Increases water solubility, reduces aggregation, and minimizes steric hindrance for efficient binding. thermofisher.comcreative-biolabs.com |

| Targeted Labeling | Preserves the function of proteins sensitive to amine-reactive modifications. |

Capture of Nucleic Acids and Other Biomolecules

The application of biotin-maleimide linkers extends to the capture of other biomolecules, including nucleic acids. Thiol-modified oligonucleotides can be directly labeled with (+)-Biotin-PEG12-NH-Mal for subsequent purification or detection. lumiprobe.com This strategy is employed in various molecular biology techniques, such as the isolation of specific DNA or RNA sequences.

A notable application involves the creation of universal nanoparticle probes for the simultaneous detection of both proteins and nucleic acids. nih.gov In one such approach, gold nanoparticles (AuNPs) are functionalized with biotin-PEG linkers. These biotinylated AuNPs can then be used in microarray assays to detect biotinylated targets, which can be either proteins or nucleic acids from the same sample. nih.gov The workflow involves capturing the biotinylated biomolecules on a slide and then using streptavidin and the biotin-PEG-AuNP probes for detection, with the signal further amplified by gold deposition. nih.gov

| Component | Role in Nucleic Acid Capture |

| Thiol-modified Nucleic Acid | Provides a specific site for conjugation with the maleimide group. |

| (+)-Biotin-PEG12-NH-Mal | Covalently attaches a biotin tag to the nucleic acid. |

| Streptavidin-coated Surface | Captures the biotinylated nucleic acid for detection or enrichment. |

| Biotin-PEG-AuNP Probes | Act as universal detection agents in microarray formats. nih.gov |

Detection and Imaging Probes in In Vitro and Ex Vivo Systems

The high sensitivity of the biotin-streptavidin detection system makes (+)-Biotin-PEG12-NH-Mal an excellent reagent for developing probes for various analytical assays. thermofisher.com Its ability to specifically label biomolecules is crucial for generating reliable detection tools.

Non-Radioactive Labeling for Western Blot and Dot Blot Analyses

In Western and dot blot analyses, (+)-Biotin-PEG12-NH-Mal provides a robust method for the non-radioactive detection of proteins. Proteins containing cysteine residues can be biotinylated and then detected using streptavidin conjugated to an enzyme, typically horseradish peroxidase (HRP) or alkaline phosphatase (AP). thermofisher.comfishersci.com This enzyme then catalyzes a reaction with a chemiluminescent or chromogenic substrate to produce a detectable signal.

This method offers an alternative to using primary and secondary antibodies for detection, which can be advantageous if a specific antibody is unavailable or if reduced background is desired. The specificity of the maleimide-thiol reaction ensures that the biotin tag is attached in a controlled manner. thermofisher.com

| Step | Description |

| 1. Protein Preparation | The protein of interest is purified and, if necessary, treated with a reducing agent to expose free thiol groups. thermofisher.com |

| 2. Biotinylation | The protein is incubated with (+)-Biotin-PEG12-NH-Mal to attach the biotin label. |

| 3. Blotting | The biotinylated protein is run on a gel, transferred to a membrane, or spotted directly onto a membrane. |

| 4. Detection | The membrane is incubated with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP). |

| 5. Signal Generation | A suitable substrate is added to produce a light or color signal for detection. bpsbioscience.com |

Signal Amplification Strategies in Research Assays

The tetravalent nature of streptavidin, which can bind up to four biotin molecules, is a key feature exploited for signal amplification in various research assays like ELISA (Enzyme-Linked Immunosorbent Assay) and immunohistochemistry (IHC). axispharm.com By conjugating multiple biotin molecules to a single detection molecule, such as an antibody, a significant amplification of the signal can be achieved. thermofisher.comfishersci.com

(+)-Biotin-PEG12-NH-Mal is well-suited for this purpose. For example, an antibody can be modified to introduce thiol groups, which are then labeled with the biotin-maleimide reagent. When this highly biotinylated antibody binds to its target, multiple streptavidin-enzyme conjugates can then bind to the antibody, leading to a much stronger signal compared to a 1:1 antibody-enzyme conjugate. axispharm.com The PEG12 spacer helps to ensure that the multiple biotin tags are all accessible for binding to streptavidin. creative-biolabs.com This amplification is crucial for detecting low-abundance targets. fishersci.com

Another powerful signal amplification technique is Tyramide Signal Amplification (TSA). In this method, HRP, brought to the target by a biotinylated probe and streptavidin, catalyzes the deposition of multiple biotin-labeled tyramide molecules in the immediate vicinity. iris-biotech.de This local enrichment of biotin tags leads to a dramatic increase in signal intensity. Biotin-PEG-tyramide reagents are designed for such applications. iris-biotech.de

Development of Fluorescent and Luminescent Probes for Cell-Based Research

The versatility of (+)-Biotin-PEG12-NH-Mal extends to the creation of fluorescent and luminescent probes for cellular imaging and analysis. The maleimide group can be used to conjugate the biotin-PEG linker to thiol-containing fluorescent dyes or quantum dots. These biotinylated fluorophores can then be used in conjunction with streptavidin-conjugated entities for targeted imaging.

Alternatively, a protein or peptide of interest can be labeled with (+)-Biotin-PEG12-NH-Mal, and then detected with a streptavidin-fluorophore conjugate. This modular approach is beneficial for studying cellular dynamics and the localization of specific proteins. chemimpex.com Furthermore, biotin-PEG linkers are utilized in the development of chemiluminescent assay kits. bpsbioscience.combpsbioscience.com For instance, in an inhibitor screening assay, one protein can be coated on a plate, and its biotinylated binding partner is added. The interaction is then detected using streptavidin-HRP and a chemiluminescent substrate. bpsbioscience.com The hydrophilic PEG spacer is advantageous in these aqueous assay systems. This principle is also applied in developing homogeneous immunoassays based on complement-induced lysis of biotinylated liposomes, where binding of an anti-biotin antibody can trigger a detectable signal. nih.gov

| Probe Type | Application | Role of (+)-Biotin-PEG12-NH-Mal |

| Biotinylated Fluorophores | Targeted cellular imaging | Covalently links a biotin tag to a thiol-containing fluorescent dye. |

| Biotinylated Protein Probes | Protein localization and tracking | Labels a specific protein with biotin for detection by a streptavidin-fluorophore. |

| Chemiluminescent Assay Components | High-throughput screening | Creates biotinylated protein partners for ELISA-like assays. bpsbioscience.com |

| Functionalized Liposomes | Homogeneous immunoassays | Incorporates a biotin handle on the liposome (B1194612) surface for antibody-triggered signal generation. nih.gov |

Studies of Ligand-Receptor Interactions and Molecular Recognition

The ability to study the interactions between ligands and their receptors is fundamental to understanding cellular signaling, drug action, and various physiological processes. (+)-Biotin-PEG12-NH-Mal is particularly well-suited for these studies. The maleimide group can be selectively reacted with a thiol group (e.g., a cysteine residue) on a ligand of interest, such as a peptide or a small protein. biochempeg.com Once the ligand is labeled, the biotin end can be used to anchor the entire complex to a streptavidin-coated surface for detailed interaction analysis. sartorius.com This setup allows researchers to probe the specific binding events between the conjugated ligand and its target receptor with high precision. issuu.com

A primary application of (+)-Biotin-PEG12-NH-Mal is in the quantitative analysis of biomolecular binding kinetics. Techniques such as Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR) are commonly used for this purpose. In a typical BLI experiment, a biotinylated ligand, prepared using (+)-Biotin-PEG12-NH-Mal, is immobilized onto a streptavidin-coated biosensor. sartorius.com This creates a stable surface for interaction studies. The biosensor is then exposed to solutions containing the analyte (the receptor protein), and the association and dissociation of the receptor are monitored in real-time.

This real-time data allows for the calculation of key kinetic parameters:

Association rate constant (ka): Measures how quickly the receptor binds to the immobilized ligand. sartorius.com

Dissociation rate constant (kd): Measures how quickly the receptor-ligand complex falls apart. sartorius.com

Equilibrium dissociation constant (KD): Calculated as the ratio of kd/ka, it reflects the affinity of the interaction. A lower KD value indicates a stronger binding affinity. issuu.com

The hydrophilic PEG12 spacer is advantageous in these assays as it extends the ligand away from the sensor surface, reducing potential steric interference and non-specific binding, thereby ensuring that the measured interaction is specific and biologically relevant. thermofisher.com

Interactive Table: Representative Binding Kinetics Data for a Hypothetical Ligand-Receptor Pair

The table below illustrates the type of data that can be obtained from a BLI or SPR experiment using a ligand conjugated with (+)-Biotin-PEG12-NH-Mal. In this hypothetical example, the binding of "Receptor X" to "Ligand Y" (biotinylated via the linker) is analyzed.

| Analyte (Receptor X) Concentration (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |

|---|---|---|---|

| 100 | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |

| 50 | 1.4 x 10⁵ | 7.2 x 10⁻⁴ | 5.1 |

| 25 | 1.6 x 10⁵ | 8.0 x 10⁻⁴ | 5.0 |

| 12.5 | 1.5 x 10⁵ | 7.8 x 10⁻⁴ | 5.2 |

Understanding the three-dimensional organization of proteins within a signaling complex is crucial for elucidating function. (+)-Biotin-PEG12-NH-Mal can be employed as a crosslinking reagent with a defined spacer length to probe the spatial proximity of molecules. The PEG12 component has a specific, extended length which can act as a "molecular ruler."

In this application, the maleimide end of the linker is conjugated to a specific cysteine residue on a "bait" protein within a larger complex. The biotinylated bait protein is then allowed to interact with its potential binding partners. If a nearby "prey" protein is situated within the reach of the linker's spacer arm and contains a suitable reactive group, a crosslink can be formed. While the maleimide group is specific for thiols, other functionalities on the linker can be designed for different targets. The resulting crosslinked complex can then be captured and identified using the biotin tag for affinity purification on streptavidin resin.

By using linkers of varying PEG lengths, researchers can map the distances between different components of a molecular assembly, providing valuable insights into the architecture and spatial dynamics of signaling pathways. thermofisher.com This approach helps to identify near-neighbor relationships that might be too transient to be captured by other methods. thermofisher.com

Applications in Assay Development and Diagnostic Research Platforms

Enhancing Sensitivity and Specificity in Immunoassays

Immunoassays are fundamental tools in research for the detection and quantification of a wide range of analytes. The use of (+)-Biotin-PEG12-NH-Mal in these assays can significantly enhance their performance characteristics.

Enzyme-Linked Immunosorbent Assay (ELISA) and sandwich assay formats are widely used for their high sensitivity and specificity. In these assays, a capture antibody is immobilized on a solid support, which then binds the target antigen from a sample. A second, detection antibody, which is labeled, then binds to a different epitope on the antigen, forming a "sandwich".

The use of a biotinylated detection antibody, prepared using (+)-Biotin-PEG12-NH-Mal, is a common strategy to amplify the detection signal. fishersci.com After the sandwich is formed, enzyme-conjugated streptavidin is added, which binds to the biotin (B1667282) on the detection antibody. fishersci.com The streptavidin-biotin bond is one of the strongest non-covalent interactions known in nature, ensuring a stable and robust signal. fishersci.com Because multiple biotin molecules can be conjugated to a single antibody, and each streptavidin molecule can bind multiple biotinylated enzyme molecules, this system allows for significant signal amplification, leading to enhanced assay sensitivity. fishersci.com

Illustrative Data for Enhanced ELISA Sensitivity

| Assay Target | Standard ELISA (ng/mL) | Biotin-Streptavidin ELISA (pg/mL) | Fold Improvement |

|---|---|---|---|

| Cytokine A | 1.5 | 15 | 100x |

| Protein B | 0.5 | 5 | 100x |

| Hormone C | 2.0 | 20 | 100x |

Note: This table presents illustrative data typical for biotin-streptavidin amplified ELISA systems and is not based on specific experimental results for (+)-Biotin-PEG12-NH-Mal.

A key challenge in assay development is maximizing the signal from the target analyte while minimizing background noise. The hydrophilic PEG12 spacer of (+)-Biotin-PEG12-NH-Mal plays a crucial role in improving the signal-to-noise ratio. The PEG linker increases the water solubility of the biotinylated antibody, which helps to prevent its non-specific binding to the assay plate or other components of the assay mixture. fishersci.com This reduction in non-specific binding leads to lower background noise and, consequently, a higher signal-to-noise ratio.

Microarray and Biosensor Development for High-Throughput Screening

The unique properties of (+)-Biotin-PEG12-NH-Mal also make it a valuable tool in the development of high-throughput screening platforms like microarrays and biosensors.

Microarrays allow for the simultaneous analysis of thousands of molecular interactions on a single chip. A common method for fabricating microarrays is to immobilize biotinylated ligands onto a streptavidin-coated surface. (+)-Biotin-PEG12-NH-Mal can be used to biotinylate a wide range of ligands, including proteins, peptides, and nucleic acids, which can then be arrayed on the chip. The long PEG12 spacer helps to extend the ligand away from the surface, making it more accessible for interaction with its binding partner in solution. This leads to improved binding efficiency and more reliable data in multiplexed assays.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful label-free techniques for studying molecular interactions in real-time. nih.govnih.gov In these methods, one molecule (the ligand) is immobilized on a sensor surface, and the binding of a second molecule (the analyte) is monitored.

(+)-Biotin-PEG12-NH-Mal is an ideal tool for immobilizing ligands on streptavidin-coated SPR and BLI sensor chips. nih.govnih.gov The maleimide (B117702) group can be used to specifically attach the ligand, ensuring a uniform orientation on the sensor surface. The high-affinity biotin-streptavidin interaction provides a stable and robust immobilization, which is essential for accurate kinetic analysis. The PEG12 spacer again serves to present the ligand in a favorable conformation for binding, away from the sensor surface, which can lead to more accurate determination of binding kinetics and affinity. fishersci.com

Illustrative SPR Data for Ligand Immobilization and Interaction Analysis

| Ligand (Immobilized via Biotin-PEG12-Maleimide) | Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |

|---|---|---|---|---|

| Protein X | Antibody Y | 1.5 x 10^5 | 2.0 x 10^-4 | 1.3 |

| Peptide Z | Receptor W | 3.2 x 10^4 | 5.1 x 10^-3 | 160 |

Note: This table presents illustrative data typical for SPR experiments using biotinylated ligands and is not based on specific experimental results for (+)-Biotin-PEG12-NH-Mal.

Illustrative BLI Data for Protein-Protein Interaction

| Ligand on BLI Sensor (via Biotin-PEG12-Maleimide) | Analyte in Solution | Response at Association (nm) | Response at Dissociation (nm) |

|---|---|---|---|

| Enzyme A | Inhibitor B | 0.8 | 0.1 |

| Antibody C | Antigen D | 1.2 | 0.2 |

Note: This table presents illustrative data typical for BLI experiments and is not based on specific experimental results for (+)-Biotin-PEG12-NH-Mal.

Role in Targeted Research Systems and Functional Investigations

Proteolysis Targeting Chimeras (PROTACs) in Protein Degradation Research

PROTACs are innovative molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. Biotin-PEG-maleimide constructs, including (+)-Biotin-PEG12-NH-Mal, serve as foundational linkers in the synthesis of these chimeric molecules. PROTACs consist of two distinct ligands joined by a chemical linker; one ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

The linker component of a PROTAC is critical to its function, influencing the molecule's solubility, cell permeability, and ability to form a stable ternary complex between the target protein and the E3 ligase. The (+)-Biotin-PEG12-NH-Mal linker embodies several key design principles:

Heterobifunctionality : The maleimide (B117702) and biotin (B1667282) ends allow for the directional and sequential assembly of the PROTAC. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues of a target-binding ligand.

Hydrophilicity : The 12-unit PEG chain is a hydrophilic spacer. This feature imparts greater water solubility to the final PROTAC molecule, which is often a challenge for these large, complex structures, thereby improving their handling and biological utility.

Length and Flexibility : The length of the PEG chain is a crucial parameter in PROTAC design. The 12-unit ethylene (B1197577) glycol chain provides significant length and flexibility, allowing the two ends of the PROTAC to optimally orient and engage their respective protein partners (the target protein and the E3 ligase) to form a productive ternary complex. A dodecaethylene glycol linker can facilitate targeted delivery by providing a more flexible connection, enhancing the ligand's ability to bind its target receptor.

While not a direct component of therapeutic PROTACs, biotinylated linkers like (+)-Biotin-PEG12-NH-Mal are instrumental in the research and development phase for studying the ubiquitin-proteasome system (UPS). The biotin tag serves as a powerful affinity handle for the detection, purification, and quantification of the PROTAC and its binding partners.

Researchers can use the biotin tag to:

Confirm Target Engagement : By immobilizing the biotinylated PROTAC on a streptavidin-coated surface (e.g., beads or plates), researchers can perform pull-down assays from cell lysates to confirm that the PROTAC binds to its intended target protein and E3 ligase.

Isolate and Analyze Complexes : The strong and specific interaction between biotin and avidin (B1170675)/streptavidin allows for the efficient isolation of the entire ternary complex (PROTAC-target-E3 ligase). This enables further analysis by techniques like mass spectrometry to identify the components and understand the stoichiometry of the interaction.

Develop Quantitative Assays : The biotin tag can be used in various assay formats, such as enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR), to quantify binding affinities and kinetics, which are critical for optimizing PROTAC design.

A novel proteomics strategy has been developed based on the in vivo biotinylation of ubiquitin itself to isolate ubiquitin conjugates from cells, demonstrating the power of the biotin handle in studying ubiquitination. This approach allowed for the identification of numerous previously unknown ubiquitinated neuronal proteins.

Targeted Molecular Probes for Cellular and Subcellular Research

The specific structure of (+)-Biotin-PEG12-NH-Mal makes it an excellent reagent for creating targeted molecular probes to investigate cellular processes. By conjugating a

Methodological Considerations and Optimization in Academic Research Utilizing + Biotin Peg12 Nh Mal

Reaction Parameter Optimization for Bioconjugation Efficiency

The success of a bioconjugation reaction hinges on the careful optimization of several key parameters. The goal is to achieve a desired degree of labeling while minimizing side reactions and preserving the integrity of the target biomolecule.

Molar Ratios and Reaction Concentrations

The extent of biotinylation is directly controlled by the molar ratio of the (+)-Biotin-PEG12-NH-Mal reagent to the target biomolecule. fishersci.com A molar excess of the biotinylating agent is typically required to drive the reaction to the desired level of completion. For protein solutions with concentrations greater than 2 mg/mL, a starting point of a 5- to 20-fold molar excess of the reagent is often recommended. fishersci.com However, for more dilute protein solutions, a greater molar excess may be necessary to achieve a comparable degree of labeling due to the less favorable reaction kinetics at lower concentrations. fishersci.commoleculardevices.com

Research has shown a clear correlation between the initial molar coupling ratio (MCR) and the final molar incorporation ratio (MIR), or the average number of biotin (B1667282) molecules per protein. For instance, studies on the biotinylation of murine IgG demonstrated that increasing the MCR from 5:1 to 20:1 resulted in a linear increase in biotin incorporation. moleculardevices.com Similarly, work with bovine serum albumin (BSA) and lysozyme (B549824) (LZ) showed significantly higher conjugation efficiencies when the molar ratio of a biotin-PEG reagent to the protein was increased. nih.gov At a Biotin-PEG/LZ molar ratio of 1, conjugation efficiency was approximately 70.9%, which rose to 98.4% at a molar ratio of 5. nih.gov

The concentration of the protein itself is also a critical factor. When the MCR is held constant, a higher protein concentration generally leads to a higher molar incorporation of the biotin label. moleculardevices.com This is because higher concentrations of both reactants increase the probability of effective molecular collisions, thus enhancing the reaction rate.

Table 1: Effect of Molar Coupling Ratio (MCR) on Biotinylation Efficiency of Different Proteins

| Target Protein | Reagent/Protein MCR | Conjugation Efficiency (%) | Source |

| Lysozyme (LZ) | 1:1 | 70.9 ± 1.3 | nih.gov |

| Lysozyme (LZ) | 5:1 | 98.4 ± 1.9 | nih.gov |

| Bovine Serum Albumin (BSA) | 5:1 | 80.2 ± 0.4 | nih.gov |

| Bovine Serum Albumin (BSA) | 10:1 | 95.6 ± 5.5 | nih.gov |

Solvent Compatibility and Buffer Selection

The choice of solvent and buffer system is paramount for efficient and specific thiol-maleimide conjugation. The (+)-Biotin-PEG12-NH-Mal reagent is typically dissolved in a dry, water-miscible organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution before it is added to the aqueous protein solution. fishersci.commoleculardevices.com

The bioconjugation reaction itself should be conducted in a sulfhydryl-free buffer at a pH between 6.5 and 7.5. fishersci.comvectorlabs.com This pH range is a critical compromise: it is high enough to facilitate the formation of the reactive thiolate anion from the cysteine's thiol group, but low enough to minimize the competing side reaction of the maleimide (B117702) group with primary amines, such as the ε-amine of lysine (B10760008) residues. vectorlabs.com At a pH of 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine, ensuring high specificity for cysteine residues. vectorlabs.com As the pH rises above 7.5, this specificity is progressively lost. vectorlabs.com

Commonly used buffers include phosphate-buffered saline (PBS) or sodium phosphate buffers. moleculardevices.comvectorlabs.com It is essential that the buffer is free from any extraneous nucleophiles, such as sodium azide or free thiols (e.g., from dithiothreitol (B142953) or β-mercaptoethanol), which would compete with the target biomolecule for the maleimide reagent. moleculardevices.com It is also important to note that the maleimide ring can undergo hydrolysis, particularly at higher pH values. vectorlabs.com While the resulting thioether product is stable after hydrolysis, if the maleimide ring opens before reacting with a thiol, it becomes unreactive. vectorlabs.com Therefore, aqueous solutions of the reagent should be prepared immediately before use.

Strategies for Maintaining Biological Activity of Modified Biomolecules

A primary goal of bioconjugation is to attach a label or another molecule without compromising the biological function of the target biomolecule. Several strategies utilizing (+)-Biotin-PEG12-NH-Mal are employed to maintain this activity.

The PEG12 spacer arm plays a crucial role in preserving function. This flexible, hydrophilic chain physically distances the bulky biotin group from the surface of the biomolecule. fishersci.comthermofisher.com This separation helps to prevent the biotin moiety from interfering with critical binding sites or conformational domains necessary for the protein's activity. creativepegworks.com Furthermore, the hydrophilic nature of the PEG spacer can help maintain the solubility of the modified protein and prevent aggregation, which is a common cause of activity loss. fishersci.comcreativepegworks.com

Controlling the site of conjugation is another key strategy. Since (+)-Biotin-PEG12-NH-Mal specifically targets cysteine residues, researchers can use site-directed mutagenesis to introduce a cysteine at a location on the protein surface that is distant from the active site or other functional regions. nih.gov This ensures that the modification is directed to a non-critical area, thereby maximizing the retention of the protein's original activity. nih.gov

Finally, optimizing the stoichiometry of biotinylation is essential. Over-labeling a protein with too many biotin groups can lead to a significant decrease in activity, either through direct interference with functional sites or by causing larger structural perturbations. nih.gov By carefully controlling the molar ratio of the reagent to the protein (as discussed in 7.1.1), the extent of labeling can be limited to a level that provides a sufficient signal for detection or capture without inactivating the biomolecule. fishersci.com

Characterization of Bioconjugates for Research Integrity

To ensure the validity of experimental results, the bioconjugate must be rigorously characterized to confirm successful conjugation, determine the degree of labeling, and assess purity.

Spectroscopic and Chromatographic Verification of Conjugation (excluding basic compound identification)

A combination of chromatographic and spectroscopic techniques is used to verify the formation of the bioconjugate.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful tool for analyzing the reaction mixture.

Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. The biotinylated protein conjugate will be larger than the unmodified protein (due to the attached moiety) and significantly larger than the unreacted (+)-Biotin-PEG12-NH-Mal reagent, allowing for the separation of these species and confirmation of a successful reaction. cellmosaic.comcellmosaic.com

Hydrophobic Interaction Chromatography (HIC): HIC also separates based on hydrophobicity but uses less denaturing conditions than RP-HPLC, making it particularly useful for analyzing antibodies and other proteins where maintaining structure is important. cellmosaic.com It can resolve species with different numbers of attached biotin-PEG groups.

Spectroscopic Methods: Mass spectrometry (MS) provides a definitive confirmation of conjugation by measuring the precise molecular weight of the product.

MALDI-TOF or ESI-MS: These techniques can accurately determine the mass of the unmodified protein and the resulting conjugate. An increase in mass corresponding to the molecular weight of the (+)-Biotin-PEG12-NH-Mal moiety provides direct evidence of covalent attachment. nih.govaxispharm.com Furthermore, MS can reveal the presence of species with multiple biotin labels, confirming the heterogeneity of the product. nih.gov

Table 2: Example Mass Spectrometry Data for Verification of Bioconjugation

| Biomolecule | Conjugation State | Observed Molecular Weight (Da) | Technique | Source |

| Lysozyme (LZ) | Unmodified | 14304 | MALDI-TOF | nih.gov |

| Lysozyme (LZ) | Tri-Bio-PEG Conjugated | 26123 | MALDI-TOF | nih.gov |

| Lysozyme (LZ) | Tetra-Bio-PEG Conjugated | 29641 | MALDI-TOF | nih.gov |

| Bovine Serum Albumin (BSA) | Unmodified | 66948 | MALDI-TOF | nih.gov |

| Bovine Serum Albumin (BSA) | Mono-Bio-PEG Conjugated | 70881 | MALDI-TOF | nih.gov |

| Bovine Serum Albumin (BSA) | Di-Bio-PEG Conjugated | 74754 | MALDI-TOF | nih.gov |

Assessment of Biotinylation Stoichiometry and Efficiency

Quantifying the average number of biotin molecules incorporated per protein molecule (also known as the molar substitution ratio, MSR, or degree of labeling) is critical for ensuring experimental reproducibility.

The most widely used method for this is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay . thermofisher.comgbiosciences.com This colorimetric method is based on the displacement of the HABA dye from the biotin-binding sites of avidin (B1170675). The HABA-avidin complex has a characteristic absorbance at 500 nm. When a sample of the biotinylated protein is added, the biotin displaces the HABA dye, causing a decrease in absorbance at 500 nm. gbiosciences.com This change in absorbance is directly proportional to the amount of biotin present in the sample. By measuring the protein concentration independently, the molar ratio of biotin to protein can be calculated. gbiosciences.com

As mentioned previously, high-resolution mass spectrometry can also provide detailed stoichiometric information. By identifying the peaks corresponding to the unmodified protein and the mono-, di-, tri-, and poly-biotinylated species, MS can determine not only the average degree of labeling but also the distribution of the different species within the sample population. nih.gov

Quantitative analysis of HPLC chromatograms (particularly from HIC or RP-HPLC) can also be used to estimate stoichiometry. By integrating the areas of the peaks corresponding to the unmodified protein and the various biotinylated forms, the relative percentage of each species can be determined, providing insight into both the efficiency and the distribution of the labeling. cellmosaic.com

Stability and Storage Conditions of (+)-Biotin-PEG12-NH-Mal and its Conjugates for Research Applications

The integrity and reactivity of (+)-Biotin-PEG12-NH-Mal are paramount for successful bioconjugation outcomes in academic research. Likewise, the stability of the resulting bioconjugate is critical for the reliability of downstream applications. This section details the optimal stability and storage conditions for both the unconjugated PEGylating reagent and its subsequent thiol-reactive conjugates, focusing on the chemical factors that govern their shelf-life and functional viability.

Stability and Storage of Unconjugated (+)-Biotin-PEG12-NH-Mal

The stability of (+)-Biotin-PEG12-NH-Mal is primarily dictated by the chemical reactivity of its maleimide functional group. Proper storage is essential to prevent premature degradation and loss of its thiol-reactive capacity.

Solid-State Storage When stored as a solid, (+)-Biotin-PEG12-NH-Mal exhibits good long-term stability. To maintain its integrity, it should be stored at low temperatures, protected from moisture and light. cd-bioparticles.netabbexa.com The solid form of similar biotin-PEG reagents is reported to be stable for at least two years when stored under appropriate conditions. bpsbioscience.com

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -5°C | Minimizes the rate of any potential solid-state degradation reactions. abbexa.combiochempeg.comcalpaclab.comcalpaclab.com |

| Atmosphere | Desiccated | The maleimide group is susceptible to hydrolysis; exclusion of moisture is critical. fishersci.comfishersci.comthermofisher.com |

| Light | Protected from light | Prevents potential photo-induced degradation. cd-bioparticles.netabbexa.com |

Storage in Solution For experimental use, stock solutions are typically prepared in anhydrous, aprotic organic solvents. The primary concern for the reagent in solution is the hydrolysis of the maleimide ring, which renders the compound inactive for its intended conjugation to thiol groups.

Recommended Solvents : Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable solvents for creating stock solutions. fishersci.comthermofisher.com

Solution Stability : Stock solutions of similar maleimide reagents in anhydrous DMSO are stable for one to three months when stored at -20°C. fishersci.comdojindo.com It is crucial to prevent moisture contamination. Vials should be warmed to room temperature before opening to avoid condensation of atmospheric moisture into the cold solution. fishersci.comfishersci.comthermofisher.com

Aqueous Instability : The maleimide group is highly susceptible to hydrolysis in aqueous environments, particularly at neutral or alkaline pH. vectorlabs.comuu.nl This reaction involves the opening of the maleimide ring to form a maleic acid amide derivative, which is unreactive toward sulfhydryl groups. vectorlabs.comuu.nl The rate of hydrolysis is significantly accelerated by increases in pH and temperature. researchgate.net Consequently, storage of (+)-Biotin-PEG12-NH-Mal in aqueous buffers is not recommended. vectorlabs.com

| Factor | Effect on Stability | Mechanism |

| Moisture/Water | Decreases stability | Promotes hydrolysis of the maleimide ring, leading to inactivation. vectorlabs.com |

| pH (in aqueous media) | Instability increases at pH ≥ 7.0 | Hydrolysis is base-catalyzed; the rate increases significantly in neutral to alkaline conditions. uu.nlresearchgate.net |

| Temperature | Higher temperatures accelerate degradation | Increases the rate of hydrolysis. researchgate.net |

| Solvent | Stable in dry, aprotic solvents (DMSO, DMF) | Lack of water prevents hydrolysis. fishersci.comdojindo.com |

Stability and Storage of (+)-Biotin-PEG12-NH-Mal Conjugates

Once (+)-Biotin-PEG12-NH-Mal is conjugated to a thiol-containing molecule (e.g., a cysteine residue on a protein), the stability of the newly formed thioether linkage becomes the primary consideration.

The Thiosuccinimide Linkage and its Instability The Michael addition reaction between the maleimide and a thiol group forms a succinimidyl thioether (also called a thiosuccinimide) linkage. nih.govprolynxinc.com While often considered a stable covalent bond, this linkage can be reversible under certain physiological conditions. creativepegworks.com It is susceptible to a retro-Michael reaction, which can lead to deconjugation, particularly in the presence of other thiol-containing molecules like glutathione, resulting in thiol exchange. prolynxinc.comnih.govnih.gov

Mechanisms for Conjugate Stabilization Research has identified two primary pathways through which the initial thiosuccinimide adduct can be converted into a more stable form, thereby preventing deconjugation.

Succinimide (B58015) Ring Hydrolysis : The succinimide ring within the conjugate can undergo hydrolysis, which opens the ring to form a succinamic acid thioether product. vectorlabs.comprolynxinc.comnih.gov This ring-opened form is highly stable and is resistant to the retro-Michael reaction and subsequent thiol exchange. vectorlabs.comprolynxinc.com The half-life of these stabilized, ring-opened products can exceed two years. prolynxinc.comnih.govresearchgate.net The rate of this beneficial hydrolysis is accelerated at higher pH and can be influenced by the local microenvironment on a protein surface. prolynxinc.comucl.ac.uk Strategies have been developed to create "self-hydrolyzing" maleimides that are designed to rapidly undergo this stabilizing ring-opening post-conjugation. creativepegworks.comucl.ac.uk

Thiazine Rearrangement : In the specific case of conjugating to a peptide or protein with an N-terminal cysteine, the initial succinimidyl thioether linkage can undergo an intramolecular rearrangement to form a six-membered thiazine structure. nih.govnih.gov This rearrangement is also promoted by basic pH. nih.gov The resulting thiazine linker is significantly more stable and degrades much more slowly than the original thioether conjugate. nih.gov

| Linkage Type | Relative Stability | Primary Degradation Pathway |

| Succinimidyl Thioether (Initial Adduct) | Reversible/Less Stable | Retro-Michael reaction and thiol exchange. prolynxinc.comcreativepegworks.com |

| Succinamic Acid Thioether (Hydrolyzed) | Highly Stable | Resistant to retro-Michael reaction. vectorlabs.comprolynxinc.comnih.gov |

| Thiazine (Rearranged N-terminal Cys Adduct) | Highly Stable | Markedly slower degradation compared to the initial adduct. nih.gov |

Recommended Storage of Bioconjugates Proper storage of the final biotinylated molecule is essential to maintain its biological activity and structural integrity.

Temperature : Purified biotinylated proteins are typically stored frozen at -20°C or -80°C for long-term stability, which can extend from months to years. biossusa.comresearchgate.net For many conjugated antibodies, storage at 4°C is recommended, while biotin-conjugated antibodies are often stored at -20°C. biossusa.com

Freeze-Thaw Cycles : Repeated cycles of freezing and thawing can damage proteins and lead to aggregation. It is highly recommended to divide the conjugate into smaller, single-use aliquots before freezing to avoid this. researchgate.netsysy.combiotium.com

Cryoprotectants : The addition of cryoprotectants, such as glycerol (typically to a final concentration of 50%), can prevent the solution from freezing at -20°C, thus protecting the conjugate from damage caused by ice crystal formation. researchgate.netbiotium.com

By adhering to these storage and handling guidelines, researchers can ensure the chemical integrity of (+)-Biotin-PEG12-NH-Mal and the long-term stability of its valuable bioconjugates, leading to more reliable and reproducible experimental results.

Q & A

Q. How can (+)-Biotin-PEG12-NH-Mal be integrated into multi-step bioconjugation workflows (e.g., dual labeling with fluorescent tags)?

- Methodological Answer :

- Sequential Labeling : First conjugate maleimide-thiol, then use NHS-ester chemistry for secondary tags (e.g., fluorophores).

- Orthogonal Chemistry : Pair with click chemistry (e.g., DBCO-azide) for simultaneous reactions.

- Purification : Use SEC or dialysis between steps to remove unreacted reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。